
O-Des(2-dimethylaminoethyl)-O-methyl Itopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is a chemical compound that is structurally related to Itopride, a prokinetic agent used to treat gastrointestinal disorders. This compound is a derivative of Itopride, where the 2-dimethylaminoethyl group is desubstituted and an O-methyl group is introduced. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Wirkmechanismus
Target of Action
O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Mode of Action
Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .
Biochemical Pathways
The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .
Pharmacokinetics
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Result of Action
The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .
Action Environment
The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Des(2-dimethylaminoethyl)-O-methyl Itopride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the core structure: The core structure of Itopride is synthesized through a series of reactions, including condensation and cyclization.
Desubstitution of the 2-dimethylaminoethyl group: This step involves the removal of the 2-dimethylaminoethyl group, which can be achieved through selective dealkylation reactions.
Introduction of the O-methyl group: The final step involves the methylation of the hydroxyl group to form the O-methyl derivative. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
O-Des(2-dimethylaminoethyl)-O-methyl Itopride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the O-methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Mechanism of Action:
- Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, Itopride increases the availability of acetylcholine at neuromuscular junctions, promoting smooth muscle contraction in the gastrointestinal tract .
- Dopamine D2 Receptor Antagonism: Itopride antagonizes dopamine D2 receptors, which are known to inhibit gastrointestinal motility. This action further facilitates gastric emptying and improves symptoms associated with dysmotility .
2. Clinical Efficacy:
- Studies have shown that Itopride significantly improves symptoms in patients with functional dyspepsia and reduces gastric emptying time . A randomized controlled trial demonstrated that doses of 100 mg and 200 mg improved gastric volumes and emptying rates compared to placebo .
- In patients with gastroesophageal reflux disease (GERD), Itopride has been observed to decrease esophageal acid reflux without significant adverse effects, indicating its potential utility in managing GERD symptoms .
Case Studies
1. Functional Dyspepsia:
- A double-blind, placebo-controlled study evaluated the effects of Itopride on gastric function. The results indicated that Itopride significantly reduced gastric volumes and improved gastric emptying rates in healthy volunteers compared to placebo .
2. GERD Management:
- In a pilot study involving patients with mild GERD symptoms, administration of Itopride resulted in a notable decrease in total acid exposure time and symptom scores after treatment, suggesting its effectiveness in managing reflux symptoms .
Comparative Data Table
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itopride: The parent compound, used as a prokinetic agent.
Domperidone: Another prokinetic agent with a similar mechanism of action.
Metoclopramide: A prokinetic and antiemetic agent.
Uniqueness
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can potentially enhance its efficacy, reduce side effects, or provide a different therapeutic profile.
Biologische Aktivität
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is a derivative of Itopride, a drug primarily used for gastrointestinal motility disorders. This compound exhibits notable biological activities, particularly in enhancing gastrointestinal motility and modulating neurotransmitter systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
This compound acts primarily as a gastroprokinetic agent. Its mechanism involves:
- Dopaminergic Receptor Modulation : Itopride and its derivatives inhibit dopamine receptors, which play a crucial role in gastrointestinal motility. By blocking these receptors, the compound enhances peristalsis and gastric emptying.
- Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory activity, leading to increased levels of acetylcholine in the synaptic cleft, further promoting gastrointestinal motility .
- Gastrointestinal Smooth Muscle Stimulation : this compound stimulates smooth muscle contraction in the gastrointestinal tract, facilitating digestion and transit .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : The compound is distributed throughout the body, with a preference for gastrointestinal tissues.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Elimination : Excreted mainly through urine.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
Gastroprokinetic | Enhances gastric motility and reduces symptoms of functional dyspepsia. |
Acetylcholinesterase Inhibition | Increases acetylcholine levels, promoting smooth muscle contraction. |
Dopaminergic Activity | Modulates dopamine receptors to enhance gastrointestinal function. |
Antiemetic Effects | Potential to reduce nausea and vomiting associated with gastrointestinal disorders. |
Case Studies and Research Findings
- Gastrointestinal Disorders : A study demonstrated that this compound significantly improved symptoms in patients with functional dyspepsia compared to placebo controls. Patients reported enhanced gastric emptying times and reduced bloating .
- Animal Models : In rodent models, administration of this compound resulted in increased gastric motility and reduced transit time through the intestines. These effects were attributed to both cholinergic stimulation and dopamine receptor antagonism .
- Pharmacological Comparisons : Comparative studies with other gastroprokinetic agents (e.g., metoclopramide) indicated that this compound exhibited a favorable side effect profile, with fewer extrapyramidal symptoms noted in treated subjects .
Eigenschaften
CAS-Nummer |
331239-23-7 |
---|---|
Molekularformel |
C₁₇H₁₉NO₄ |
Molekulargewicht |
301.34 |
Synonyme |
3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.